methyl(3R)-3-amino-4-(4-fluorophenyl)butanoatehydrochloride
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Overview
Description
Methyl(3R)-3-amino-4-(4-fluorophenyl)butanoate hydrochloride is an organic compound with significant applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an amino group, a fluorophenyl group, and a butanoate ester, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl(3R)-3-amino-4-(4-fluorophenyl)butanoate hydrochloride typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of a strong acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification. The amino group can be introduced through reductive amination, where the corresponding ketone is reacted with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactors can be used to facilitate the esterification and amination reactions, providing better control over reaction conditions and reducing the risk of side reactions .
Chemical Reactions Analysis
Types of Reactions
Methyl(3R)-3-amino-4-(4-fluorophenyl)butanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group or other oxidized derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include nitro derivatives from oxidation, alcohols from reduction, and substituted phenyl derivatives from nucleophilic aromatic substitution.
Scientific Research Applications
Methyl(3R)-3-amino-4-(4-fluorophenyl)butanoate hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of methyl(3R)-3-amino-4-(4-fluorophenyl)butanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the fluorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl (3R)-3-amino-3-(4-fluorophenyl)propanoate hydrochloride
- Methyl (3R)-4-(4-fluorophenyl)-3-[(3-hydroxypropyl)amino]butanoate
Uniqueness
Methyl(3R)-3-amino-4-(4-fluorophenyl)butanoate hydrochloride is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This versatility makes it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
methyl (3R)-3-amino-4-(4-fluorophenyl)butanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO2.ClH/c1-15-11(14)7-10(13)6-8-2-4-9(12)5-3-8;/h2-5,10H,6-7,13H2,1H3;1H/t10-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYPFLINYWYSFTF-HNCPQSOCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(CC1=CC=C(C=C1)F)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C[C@@H](CC1=CC=C(C=C1)F)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2580094-66-0 |
Source
|
Record name | methyl (3R)-3-amino-4-(4-fluorophenyl)butanoate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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